(2-苄氨基-噻唑-4-基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

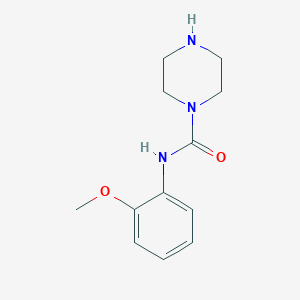

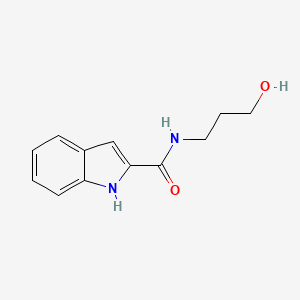

The compound "(2-Benzylamino-thiazol-4-yl)-acetic acid" is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities and are often used in pharmaceutical chemistry as building blocks for drug development. The benzylamino group attached to the thiazole ring could potentially influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, and its structure was confirmed by X-ray crystallography . Another synthesis approach for a thiazole derivative involved the reaction of p-hydroxyacetophenone, thiourea, and iodine to prepare 2-amino-4-(4′-hydroxyphenyl) thiazole, which was further modified to produce various substituted benzylideneamino thiazoles . These methods highlight the versatility in synthesizing thiazole derivatives, which could be applied to the synthesis of "(2-Benzylamino-thiazol-4-yl)-acetic acid."

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The stereochemical structure of related compounds has been determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the molecule . The presence of substituents on the thiazole ring, such as the benzylamino group, can influence the molecule's conformation and, consequently, its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including decarboxylation, which has been observed in benzothiazol-2-yl glyoxylic acid and α-amino-benzothiazol-2-yl acetic acid hydrochloride . The decarboxylation process depends on certain conditions, such as the formation of a planar zwitterion and the stabilization of the intermediate carbanion. These reactions are important for understanding the reactivity of thiazole compounds and can be used to modify their structure for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of a benzylamino group could affect the compound's solubility in organic solvents or water, which is important for its application in drug formulation. Additionally, the presence of different functional groups can lead to a variety of interactions, such as hydrogen bonding or π-π stacking, as observed in the crystal structure of a benzotriazole derivative . These properties are essential for the design and development of new compounds with desired biological activities.

科学研究应用

抗癌应用

- 一项关于苯并[d]噻唑基取代的 2-喹啉杂交体的研究揭示了对 MCF-7 和 WRL68 癌细胞的显着抗癌活性,一种化合物表现出有效的抗癌作用。对接研究表明与靶酶 EGFR 酪氨酸激酶活性位点的强结合相互作用。这些杂交体还显示出对大肠杆菌的显着体外抗菌活性,表明它们作为抗癌和抗菌剂的双重潜力 G. Bolakatti 等,2020 年。

抗菌应用

- 新型噻唑衍生物的合成表现出很强的抗菌活性,一些化合物对病原菌株(特别是革兰氏阳性菌)的抑制作用优于参考药物。这强调了噻唑衍生物作为有效抗菌剂的潜力 D. Bikobo 等,2017 年。

化学合成

- 2-(2-氨基-4-噻唑基)-(Z)-2-[(1-叔丁氧羰基-1-甲基-乙氧基)-亚氨基]乙酸苯并噻唑基硫酯的合成代表了化学合成方法的进步,在优化条件下实现了高产率。这项工作有助于开发新型噻唑基化合物,用于各种研究和开发应用 王玉环,2009 年。

属性

IUPAC Name |

2-[2-(benzylamino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-11(16)6-10-8-17-12(14-10)13-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXLBHQSHNQXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzylamino-thiazol-4-yl)-acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)